molecular formula C21H22N2O5 B3701856 N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3701856
M. Wt: 382.4 g/mol
InChI Key: NZZPMXHWQIBELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-380536 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of WAY-380536 involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, followed by their transformation into the final compound through a series of chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions for WAY-380536 are often proprietary and may require access to specialized chemical literature or patents .

Chemical Reactions Analysis

WAY-380536 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

WAY-380536 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-380536 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

WAY-380536 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or biological activitiesThis helps in understanding the distinct advantages and limitations of WAY-380536 in various contexts .

If you have any specific questions or need further details on any of these sections, feel free to ask!

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-17-5-2-15(3-6-17)21(25)23-10-8-14(9-11-23)20(24)22-16-4-7-18-19(12-16)28-13-27-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZPMXHWQIBELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.